2,3,4,5-Tetrabromo-6-chlorotoluene

Description

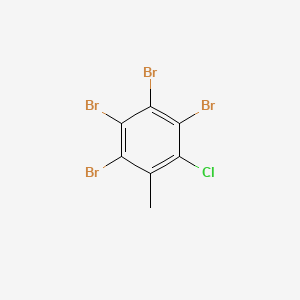

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-chloro-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br4Cl/c1-2-3(8)4(9)5(10)6(11)7(2)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXWTOJJASZOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192686 | |

| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39569-21-6 | |

| Record name | Tetrabromo-o-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39569-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039569216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrabromo-6-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75W4CS95JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,4,5 Tetrabromo 6 Chlorotoluene

Exploration of Precursor Compounds and Starting Materials

The synthesis of 2,3,4,5-Tetrabromo-6-chlorotoluene begins with the selection of an appropriate starting material. The structure of the target molecule, with a methyl group and five halogen substituents, suggests that a substituted toluene (B28343) is the most logical precursor. The choice of the initial substituent(s) is critical as it will influence the regioselectivity of subsequent halogenation steps.

Chlorotoluene isomers are versatile and commonly used intermediates in the synthesis of various pesticides, dyes, and pharmaceutical compounds. fiveable.me The presence of both a chlorine atom and a methyl group on the benzene (B151609) ring affects its reactivity in electrophilic aromatic substitution. fiveable.me The methyl group is an activating, ortho-, para-directing substituent, while the chlorine atom is a deactivating, yet also ortho-, para-directing substituent. askfilo.com This interplay of directing effects is fundamental in planning the synthetic route.

Given the final substitution pattern of this compound, the most direct precursor for subsequent bromination would be 2-chlorotoluene (B165313) . In this molecule, the positions ortho and para to the methyl group (positions 2, 4, 6) and ortho and para to the chlorine atom (positions 3, 5) are activated. Starting with 2-chlorotoluene (where position 2 is already occupied by chlorine) leaves positions 3, 4, 5, and 6 available for bromination.

Below is a table of potential precursor compounds that could serve as starting points for the synthesis.

| Compound Name | CAS Number | Molecular Formula | Structure | Rationale for Use |

| 2-Chlorotoluene | 95-49-8 | C₇H₇Cl |  | The chlorine at position 2 leaves the remaining four adjacent positions (3, 4, 5, 6) open for sequential bromination. This is a logical starting point for direct halogenation. |

| Toluene | 108-88-3 | C₇H₈ |  | The most basic precursor. The synthesis would require a chlorination step followed by exhaustive bromination, with careful control of regioselectivity. |

| p-Chlorotoluene | 106-43-4 | C₇H₇Cl |  | Could be used, but achieving the specific 2,3,4,5-tetrabromo pattern would be challenging due to the directing effects of the substituents. |

| o-Toluidine | 95-53-4 | C₇H₉N |  | An amino group can be used as a directing group and later converted to a halogen via a diazotization reaction (Sandmeyer reaction), offering an alternative pathway. chemicalbook.com |

Halogenation Reactions for Aromatic Ring Systems

Halogenation is a cornerstone of electrophilic aromatic substitution, allowing for the direct introduction of halogen atoms onto an aromatic ring. libretexts.org The synthesis of a polysubstituted compound like this compound heavily relies on these reactions. However, halogens are generally not electrophilic enough to react with a stable aromatic ring without the presence of a catalyst to activate them. libretexts.org

Regioselective Bromination Techniques

Aryl bromides are crucial intermediates in the production of a wide range of chemicals, making electrophilic aromatic bromination a significant area of synthetic chemistry. nih.gov The key challenge in synthesizing this compound from a precursor like 2-chlorotoluene is controlling the position of the incoming bromine atoms. This requires the use of regioselective bromination techniques.

The mechanism of electrophilic aromatic bromination typically involves the formation of a cationic intermediate known as an arenium ion or sigma complex. nih.gov The stability of this intermediate determines the position of substitution. Various reagents and catalysts have been developed to enhance regioselectivity.

Common brominating agents and conditions include:

Molecular Bromine (Br₂) with a Lewis Acid: A classic method where a Lewis acid catalyst like FeBr₃ or AlBr₃ polarizes the Br-Br bond, making it more electrophilic. libretexts.org

N-Bromosuccinimide (NBS): A versatile reagent for regioselective bromination. organic-chemistry.org The use of NBS with catalysts like silica (B1680970) gel or in specific solvents like ionic liquids can achieve high selectivity. nih.gov

Zeolites: These microporous materials can induce high para-selectivity in the bromination of substrates like toluene due to shape-selective catalysis, where the reaction occurs within the constrained pores of the zeolite. nih.govgoogle.com

Hexamethylenetetramine–bromine (HMTAB): An efficient reagent for the regioselective bromination of aromatic compounds, where selectivity can be controlled by temperature. researchgate.net

The exhaustive bromination of 2-chlorotoluene would proceed stepwise, with the directing effects of the methyl group and the chlorine atom guiding the incoming electrophiles. The first bromine atom would likely add to position 6 (para to chlorine) or 4 (para to the methyl group). Subsequent brominations would fill the remaining activated positions.

| Brominating Agent/System | Conditions | Selectivity/Application |

| Br₂ / Lewis Acid (e.g., FeBr₃) | Standard electrophilic substitution conditions | General purpose, but can lack selectivity in complex molecules. |

| N-Bromosuccinimide (NBS) / Silica Gel | Mild conditions | Good for regioselective brominations. nih.gov |

| Zeolites (e.g., HY, HM) | Liquid phase, 30-70°C | High para-selectivity due to shape-selective catalysis. nih.govgoogle.com |

| Hexamethylenetetramine–bromine (HMTAB) | Dichloromethane solvent | Selectivity depends on temperature and substrate. researchgate.net |

| Ammonium bromide / Oxone | Mild conditions | Provides a rapid and regioselective protocol for monobromination. organic-chemistry.org |

Chlorination Strategies for Toluene Derivatives

The chlorination of toluene is a well-established industrial process, typically carried out in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃), antimony chloride (SbCl₃), or aluminum chloride (AlCl₃). youtube.comgoogle.com This reaction generally produces a mixture of ortho-chlorotoluene and para-chlorotoluene, with the ortho isomer often predominating. google.com

For the synthesis of the target molecule, chlorination would be performed on a polybrominated toluene intermediate. The existing bulky bromine substituents would introduce significant steric hindrance, influencing the position of the incoming chlorine atom.

Strategies to control the regioselectivity of chlorination include:

Catalyst Selection: The choice of catalyst can influence the isomer ratio. For instance, certain catalyst systems have been developed to enhance the yield of the para isomer. google.comgoogle.com

Co-catalysts: The use of co-catalysts, such as sulfur compounds or thianthrene compounds, in conjunction with a Lewis acid can significantly alter the ortho/para isomer ratio. google.comgoogle.com

Zeolite Catalysts: Similar to bromination, zeolites can be employed to achieve shape-selective chlorination. Zeolite L, for example, has been shown to dramatically increase the proportion of p-chlorotoluene produced during the chlorination of toluene. google.comresearchgate.net

Reaction Temperature: The temperature of the chlorination reaction can be adjusted to fine-tune the isomer distribution. google.com

Multi-step Organic Synthesis Pathways

Direct halogenation of a simple precursor may not provide the required regiochemical control to synthesize a highly substituted molecule like this compound. In such cases, multi-step pathways involving functional group transformations are employed to install halogens at specific positions.

Diazotization-Based Approaches in Halogenated Arene Synthesis

The Sandmeyer reaction is a powerful and versatile method for introducing halogens to an aromatic ring with high regioselectivity. libretexts.org The process involves the conversion of a primary aromatic amine (arylamine) into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. organic-chemistry.org

This approach offers a strategic advantage: the amino group can be introduced and used as a directing group for other substitutions before it is converted into a halogen. This allows for the synthesis of substitution patterns that are inaccessible by direct electrophilic halogenation. rsc.org

A general sequence for a Sandmeyer reaction is as follows:

Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form an arenediazonium salt. libretexts.org

Halogen Displacement: The resulting diazonium salt is treated with a copper(I) halide (CuCl, CuBr) to replace the diazonium group (-N₂⁺) with the corresponding halogen. nih.gov Aryl iodides can often be prepared by simply treating the diazonium salt with potassium iodide (KI) without a copper catalyst. libretexts.org

For the target molecule, a hypothetical route could start with an appropriately substituted chloro-bromo-aniline. For example, the synthesis of 2-Bromo-4-chlorotoluene (B1197611) can be achieved by the diazotization of 5-chloro-2-methylaniline (B43014), followed by reaction with copper(I) bromide. chemicalbook.com A similar, albeit more complex, sequence could be envisioned for the synthesis of this compound.

| Reaction | Reagents | Product |

| Sandmeyer (Chlorination) | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Aryl Chloride |

| Sandmeyer (Bromination) | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Aryl Bromide |

| Iodination | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. KI | Aryl Iodide |

| Balz-Schiemann (Fluorination) | 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | Aryl Fluoride |

Halogen Exchange Reactions for Tunable Substitution Patterns

Halogen exchange reactions, sometimes referred to as Finkelstein-type reactions for aromatic systems, provide a method to replace one halogen on an aryl ring with another. iaea.org These reactions are valuable for synthesizing specific haloarenes that may be difficult to prepare directly. science.gov

The exchange of one halogen for another is typically challenging on unactivated aryl halides and often requires metal catalysis. science.gov For instance, turning a less reactive aryl chloride into a more reactive aryl iodide can be synthetically useful. The feasibility of the exchange depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions.

While less common for producing polyhalogenated compounds from scratch, this method could be used in the later stages of a synthesis to "edit" the substitution pattern. For example, if a synthesis produced a 2,3,4,5-tetrabromo-6-iodotoluene intermediate, a halogen exchange reaction could potentially be employed to replace the iodine with chlorine. The specific conditions, including the choice of catalyst and halogen source, would be critical for the success of such a transformation.

Catalytic Systems in Polyhalogenated Toluene Synthesis

The synthesis of polyhalogenated toluenes predominantly relies on electrophilic aromatic substitution, where a catalyst is often essential to activate the halogenating agent. wikipedia.org For the introduction of multiple bromine atoms onto a chlorotoluene ring, strong Lewis acid catalysts are typically employed.

Commonly used Lewis acid catalysts for aromatic bromination include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃). wikipedia.org These catalysts function by polarizing the bromine molecule (Br₂), creating a more potent electrophile (Br⁺) that can attack the electron-rich aromatic ring. libretexts.orgucalgary.ca In the context of synthesizing this compound from 2-chlorotoluene, the catalyst's role is to facilitate the sequential substitution of hydrogen atoms with bromine atoms.

The general mechanism for Lewis acid-catalyzed bromination involves the following steps:

Activation of bromine by the Lewis acid to form a highly electrophilic complex. libretexts.org

Nucleophilic attack of the aromatic ring on the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion).

Deprotonation of the arenium ion to restore aromaticity and release the catalyst. libretexts.org

For exhaustive bromination, a sufficient stoichiometry of the brominating agent and a robust catalyst that can withstand the increasingly deactivated nature of the aromatic ring are crucial. As more electron-withdrawing bromine atoms are added to the ring, the aromatic system becomes less nucleophilic, making subsequent substitutions more difficult.

Alternative catalytic systems that have been explored for aromatic halogenations include zirconium(IV) chloride (ZrCl₄) and various ionic liquids. researchgate.netmdpi.com For instance, ZrCl₄ has been shown to be an efficient catalyst for the chlorination, bromination, and iodination of various aromatic compounds under mild conditions. researchgate.net Ionic liquids, particularly those with Lewis acidic anions, have also demonstrated high catalytic activity and selectivity in the chlorination of toluene. mdpi.com While not specifically documented for the synthesis of this compound, these systems represent potential avenues for investigation.

| Catalyst | Typical Application in Halogenation | Potential Advantages for Polyhalogenation |

|---|---|---|

| FeBr₃ / FeCl₃ | Standard catalyst for aromatic bromination and chlorination. wikipedia.org | Cost-effective and readily available. |

| AlCl₃ / AlBr₃ | Strong Lewis acids for activating halogens. libretexts.org | High catalytic activity for deactivated substrates. |

| ZrCl₄ | Catalyst for halogenation under mild conditions. researchgate.net | May offer improved selectivity. |

| Lewis Acidic Ionic Liquids | Catalysts for chlorination of toluene. mdpi.com | Potentially recyclable and may offer unique selectivity. |

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield and selectivity in the synthesis of a specific polysubstituted isomer like this compound requires meticulous optimization of various reaction parameters. These include the choice of starting material, solvent, temperature, reaction time, and the stoichiometry of the reagents.

Starting Material: The logical precursor for the synthesis of this compound is 2-chlorotoluene. The existing chloro and methyl substituents will influence the positions of the incoming bromo groups.

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and selectivity. For polyhalogenation reactions, inert solvents such as dichloromethane, carbon tetrachloride, or 1,2-dichloroethane are often used. In some cases, the reaction can be carried out without a solvent, using an excess of the liquid aromatic substrate.

Temperature: Electrophilic aromatic halogenations are typically exothermic. The reaction temperature needs to be carefully controlled to prevent side reactions and the formation of undesired isomers. Lower temperatures generally favor higher selectivity. However, for the exhaustive bromination of a deactivated ring, higher temperatures may be necessary to drive the reaction to completion.

Reaction Time: The duration of the reaction is a critical factor. Insufficient reaction time will result in incomplete substitution, leading to a mixture of partially brominated products. Conversely, prolonged reaction times at elevated temperatures could lead to side reactions, such as benzylic halogenation if radical initiators like light are present.

Stoichiometry: To achieve tetrabromination, at least four equivalents of the brominating agent (e.g., Br₂) per equivalent of 2-chlorotoluene are required. In practice, an excess of the brominating agent is often used to ensure complete conversion. The catalyst loading is also a key parameter to optimize, as too little catalyst may result in a sluggish reaction, while too much can lead to increased side products.

The table below presents hypothetical reaction conditions for the synthesis of polyhalogenated toluenes, based on general principles of electrophilic aromatic substitution.

| Parameter | Condition | Rationale for High Yield and Selectivity |

|---|---|---|

| Starting Material | 2-Chlorotoluene | Provides the necessary carbon skeleton and initial chlorine substituent. |

| Brominating Agent | Br₂ (excess) | Ensures complete bromination of the aromatic ring. |

| Catalyst | FeBr₃ or AlCl₃ | Activates the bromine for electrophilic attack on the increasingly deactivated ring. |

| Solvent | Inert solvent (e.g., CH₂Cl₂, CCl₄) | Provides a controlled reaction medium and helps dissipate heat. |

| Temperature | Stepwise increase or controlled reflux | Balances the need for activation with minimizing side reactions. |

| Reaction Time | Monitored (e.g., by GC-MS) | Ensures the reaction proceeds to completion without significant degradation. |

Emerging Synthetic Approaches for Highly Substituted Aromatic Compounds

While classical electrophilic aromatic substitution remains a primary method for the synthesis of polyhalogenated aromatics, modern organic synthesis offers several emerging approaches that could potentially be applied to the preparation of highly substituted compounds like this compound. These methods often provide greater control over regioselectivity and may proceed under milder conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds. A potential, albeit more complex, strategy for synthesizing this compound could involve the coupling of a suitably functionalized and halogenated aromatic precursor with another coupling partner. This approach would offer a high degree of control over the substitution pattern but would likely involve a multi-step synthesis of the required precursors.

Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of an aromatic ring at a position ortho to a directing metalating group (DMG), followed by quenching with an electrophile. While typically used for introducing one or two substituents, sequential DoM reactions with different electrophiles could, in principle, be used to build up a highly substituted aromatic ring. For the target molecule, this would require a starting material with a suitable DMG and a carefully planned sequence of deprotonation and halogenation steps.

C-H Activation/Functionalization: Direct C-H activation has emerged as a powerful strategy for the selective functionalization of aromatic compounds. Transition metal-catalyzed C-H halogenation reactions could offer a more direct route to polyhalogenated aromatics, potentially avoiding the use of stoichiometric Lewis acids and offering different regioselectivity compared to classical methods. Research in this area is rapidly advancing and may provide more efficient synthetic routes to compounds like this compound in the future.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages for highly exothermic and potentially hazardous reactions like polyhalogenation. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety.

These emerging methodologies, while not yet reported for the specific synthesis of this compound, represent the forefront of synthetic organic chemistry and hold promise for the future preparation of highly substituted and structurally complex aromatic compounds.

Chemical Reactivity and Transformation Pathways of 2,3,4,5 Tetrabromo 6 Chlorotoluene

Mechanistic Studies of Halogen Displacement Reactions

Halogen displacement on an aromatic ring, known as nucleophilic aromatic substitution, is a fundamental reaction class for haloaromatics. For a compound like 2,3,4,5-Tetrabromo-6-chlorotoluene, the reaction involves the replacement of a bromine or chlorine atom by a nucleophile. These reactions are among the most common and versatile in organic chemistry. libretexts.org

The mechanism typically requires the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring. While the numerous halogen atoms are themselves electron-withdrawing, the lack of a strongly activating nitro or cyano group means that forcing conditions, such as high temperature and pressure or the use of highly reactive nucleophiles, are generally required.

In aqueous solutions, potassium hydroxide (B78521) (KOH) can provide the hydroxide ion (OH⁻), a strong nucleophile that can lead to a substitution reaction, replacing a halogen with a hydroxyl group to form a halogenated cresol. byjus.com Conversely, in an alcoholic solution, KOH yields an alkoxide ion (RO⁻), which is a stronger base and can promote elimination reactions if a suitable side chain is present. byjus.com For this compound, substitution is the more probable pathway for the aromatic halogens. The relative leaving group ability (I > Br > Cl > F) suggests that a bromine atom would be displaced in preference to the chlorine atom.

A key stereochemical outcome of nucleophilic substitution reactions is the Walden inversion, where the configuration of a chiral center is inverted during the reaction. libretexts.org While the primary aromatic ring of this compound is achiral, this principle is crucial in understanding the stereospecificity of substitution reactions at chiral centers in potential metabolites or derivatives.

Dehalogenation Processes in Polyhalogenated Toluenes

Dehalogenation, the removal of a halogen atom, is a critical transformation pathway for polyhalogenated compounds. This process can be driven by reductive or photolytic mechanisms.

Reductive dehalogenation is a process where a halogen atom on a molecule is replaced by a hydrogen atom. This is a key transformation pathway in anaerobic environments. Studies on chlorinated toluenes have shown that microorganisms can perform sequential reductive dechlorination under methanogenic conditions. nih.govosti.gov For instance, trichlorotoluene isomers can be sequentially dehalogenated to dichlorotoluenes, then chlorotoluenes, and finally to toluene (B28343). nih.govosti.gov

This process is mediated by specific enzymes known as reductive dehalogenases, which are found in organohalide-respiring bacteria. nih.gov These bacteria use halogenated compounds as electron acceptors in their respiratory chain. While specific studies on this compound are scarce, the principles derived from chlorinated analogues suggest a similar pathway. Given the lower bond energy of C-Br compared to C-Cl, it is anticipated that the bromine atoms would be removed preferentially before the chlorine atom.

A hypothetical reductive dehalogenation pathway is outlined below:

Interactive Table: Hypothetical Reductive Dehalogenation Pathway

| Step | Starting Compound | Product(s) | Comment |

| 1 | This compound | Tribromo-chlorotoluenes | Initial removal of one bromine atom. |

| 2 | Tribromo-chlorotoluenes | Dibromo-chlorotoluenes | Sequential removal of a second bromine atom. |

| 3 | Dibromo-chlorotoluenes | Monobromo-chlorotoluenes | Continued debromination. |

| 4 | Monobromo-chlorotoluenes | 2-Chlorotoluene (B165313) | Final bromine removed. |

| 5 | 2-Chlorotoluene | Toluene | Final dechlorination step. nih.gov |

This table illustrates a plausible sequence based on known mechanisms for similar compounds. nih.govosti.gov

Photolytic degradation, or photolysis, involves the breakdown of a chemical due to the absorption of light energy. For polyhalogenated aromatic hydrocarbons, this can occur through two main pathways:

Direct Photolysis: The compound directly absorbs photons of a suitable wavelength (typically in the UV range), leading to an excited electronic state. This excess energy can cause the cleavage of a carbon-halogen bond, initiating degradation.

Indirect Photolysis: The degradation is initiated by reactive species that are themselves generated by light. These can include hydroxyl radicals (•OH) or singlet oxygen, often formed from photosensitizers like dissolved organic matter in water. researchgate.net

Studies on various polycyclic aromatic hydrocarbons (PAHs) show that phototransformation efficiency can be low, with quantum yields often in the range of 10⁻⁵ to 10⁻². acs.orgnih.govnih.govproquest.com The degradation often follows pseudo-first-order kinetics. nih.gov The specific degradation rate and pathway for this compound would depend on its UV absorption spectrum and the presence of photosensitizers in the environment. The degradation of 2,4,6-trichlorophenol (B30397) (TCP), for example, is enhanced by UV photolysis, which converts it into dichlorocatechol and other intermediates, demonstrating the cleavage of C-Cl bonds. researchgate.net

Interactive Table: Quantum Yields of Related Aromatic Compounds

| Compound | Quantum Yield (mol/E) | UV Lamp Type | Reference |

| Fluorene | 1.4×10⁻³ - 1.8×10⁻² | LP/MP UV | nih.gov |

| Dibenzofuran | 1.4×10⁻³ - 1.8×10⁻² | LP/MP UV | nih.gov |

| Dibenzothiophene | 1.4×10⁻³ - 1.8×10⁻² | LP/MP UV | nih.gov |

This table provides context for the potential photoreactivity of aromatic compounds. LP = Low Pressure, MP = Medium Pressure.

Hydrolytic Stability and pH Dependence in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Aryl halides, such as this compound, are generally very resistant to hydrolysis under typical environmental conditions due to the strength and stability of the carbon-halogen bond within the aromatic system.

The rate of hydrolysis can, however, be influenced by pH. rsc.org The reaction can be subject to acid-catalysis, base-catalysis, or proceed at a neutral rate. rsc.org

Acidic conditions (low pH): Protonation can, in some cases, make the leaving group easier to displace, potentially accelerating hydrolysis.

Neutral conditions (pH ≈ 7): The reaction with water alone is typically extremely slow for aryl halides.

Alkaline conditions (high pH): The presence of a higher concentration of hydroxide ions (OH⁻), a stronger nucleophile than water, can increase the rate of hydrolysis via nucleophilic aromatic substitution. For many halogenated organics, base-catalyzed hydrolysis is faster than acid-catalyzed pathways. nih.gov

For a highly stable compound like this compound, significant hydrolysis would likely only occur under extreme pH and temperature conditions, with negligible rates in the environmental pH range of 5 to 9. nih.gov

Interactive Table: Expected Relative Hydrolysis Rates at 25°C

| pH Condition | Catalyst | Expected Rate for Aryl Halides |

| pH 5 | H⁺ | Very Slow |

| pH 7 | H₂O | Extremely Slow / Negligible |

| pH 9 | OH⁻ | Very Slow (but faster than neutral) |

This table summarizes the general pH dependence of hydrolysis for stable aryl halides based on established chemical principles. rsc.orgnih.gov

Other Abiotic Transformation Processes

Beyond hydrolysis and photolysis, other abiotic (non-biological) processes can contribute to the transformation of this compound. Advanced oxidation processes (AOPs), for example, utilize highly reactive radicals to degrade persistent organic pollutants.

One such process is the photo-sulfite system, where the photolysis of sulfite (B76179) in the presence of Fe(III) generates powerful sulfate (B86663) radicals (SO₄•⁻). researchgate.net These radicals are highly effective in degrading chlorinated organic compounds like 2,4,6-trichlorophenol. researchgate.net The proposed mechanism involves dechlorination, ring cleavage, and the formation of various intermediates, including less-halogenated phenols and low molecular weight carboxylic acids. researchgate.net It is plausible that such AOPs could also effectively degrade this compound.

Biotransformation and Microbial Degradation Mechanisms

Biotransformation is the chemical modification of a substance by a living organism. While the high degree of halogenation makes this compound a highly recalcitrant molecule, insights can be drawn from the microbial degradation of its parent compound, toluene.

Bacteria have evolved several distinct pathways to degrade toluene, typically under aerobic or anaerobic conditions. researchgate.net

Aerobic Pathways: In the presence of oxygen, bacteria utilize monooxygenase or dioxygenase enzymes to attack the molecule. nih.gov Toluene dioxygenase (tod genes) initiates degradation by adding two hydroxyl groups to the ring, forming a cis-dihydrodiol. nih.gov Monooxygenases can hydroxylate the methyl group or the aromatic ring at different positions (ortho, meta, para). nih.gov The resulting intermediates, like methylcatechols, are then funneled into central metabolic pathways. nih.gov

Anaerobic Pathways: In the absence of oxygen, a common initial reaction is the addition of fumarate (B1241708) to the methyl group of toluene, catalyzed by benzylsuccinate synthase (bss genes). nih.govresearchgate.net This initiates a series of reactions analogous to beta-oxidation, eventually leading to ring cleavage. researchgate.net

For this compound, these pathways would be severely hindered by the steric bulk and electronic effects of the five halogen atoms. However, if degradation were to occur, it would likely involve a combination of the mechanisms described: an initial enzymatic attack (likely on the less-hindered methyl group) followed by or coupled with reductive dehalogenation (as described in 3.2.1) to remove the halogen substituents and render the molecule more amenable to further degradation. Some bacteria are known to be chemotactic, meaning they can move towards pollutants like toluene, which could be a prerequisite for bioremediation. nih.gov

Interactive Table: Known Microbial Degradation Pathways for Toluene

| Condition | Key Enzyme | Initial Product | Gene(s) | Reference |

| Aerobic | Toluene Dioxygenase | cis-Toluene Dihydrodiol | tod | nih.gov |

| Aerobic | Toluene 2-Monooxygenase | o-Cresol | tmo | researchgate.net |

| Aerobic | Toluene 3-Monooxygenase | m-Cresol | tbu | researchgate.net |

| Aerobic | Toluene 4-Monooxygenase | p-Cresol | tmo | researchgate.net |

| Anaerobic | Benzylsuccinate Synthase | Benzylsuccinate | bss | nih.gov |

This table outlines the primary initial steps in the microbial degradation of the parent compound, toluene.

Formation of Transformation Products and Hazardous By-products (e.g., Dioxins and Furans)

The chemical structure of this compound, a halogenated aromatic compound, suggests a potential for the formation of hazardous transformation products, including polybrominated dibenzo-p-dioxins (PBDDs), polybrominated dibenzofurans (PBDFs), and mixed halogenated (brominated/chlorinated) dioxins and furans (PXDDs/PXDFs), particularly under thermal stress or through certain chemical and biochemical pathways. While direct experimental studies on the transformation of this compound are not extensively available in public literature, the reactivity of structurally similar compounds provides a strong basis for predicting its transformation pathways and the resulting hazardous by-products.

The formation of these persistent organic pollutants is a significant environmental and health concern due to their toxicity and ability to bioaccumulate. nih.gov The mechanisms of formation are generally understood to proceed through precursor compounds, such as halogenated phenols, which can be formed from the initial degradation of larger molecules like this compound. core.ac.uknih.gov

Research Findings on Analogous Compounds

Research on related polyhalogenated compounds offers insights into the likely transformation products of this compound.

Polybrominated Biphenyls (PBBs) and Diphenyl Ethers (PBDEs): Studies on PBBs and PBDEs, which are used as flame retardants, have shown that their oxidation can lead to the formation of PBDFs. nih.gov For instance, heating salmon fillet spiked with decabromodiphenyl ether (BDE-209) resulted in the formation of PBDFs. researchgate.net This indicates that thermal processes, such as those that might occur during waste incineration or accidental fires involving materials containing this compound, are a viable pathway for the generation of these toxic by-products.

Brominated Phenols: The enzymatic dimerization of brominated phenols, such as 2,4,6-tribromophenol, has been shown to produce PBDDs. nih.gov This suggests that under certain environmental or biological conditions, if this compound were to degrade into brominated phenolic intermediates, these could then couple to form PBDDs.

Chlorinated Toluenes: The degradation of chlorotoluenes has been studied, revealing that the pathways can be complex and sometimes lead to the formation of dead-end metabolites that are resistant to further breakdown. nih.govresearchgate.net For example, the degradation of 2-chlorotoluene can result in the formation of chloromethylcatechols, which are difficult to mineralize further. nih.gov While not dioxins or furans, this demonstrates the potential for the formation of persistent transformation products.

Potential Transformation Pathways and By-products

Based on the chemistry of analogous compounds, the following transformation pathways and by-products can be postulated for this compound.

Under thermal stress, such as in incinerators or industrial fires, the molecule can undergo a series of reactions to form PBDDs, PBDFs, and mixed halogenated dioxins and furans. The general mechanisms include:

Precursor Formation: The initial degradation of this compound can lead to the formation of brominated and chlorinated phenols and benzenes.

Condensation/Coupling: These precursor molecules can then undergo condensation reactions to form the characteristic three-ring structure of dioxins and furans. core.ac.uk

The presence of both bromine and chlorine atoms in the parent molecule creates the potential for a wide array of mixed halogenated by-products. The formation of these mixed halogenated dioxins and furans has been observed in combustion and incineration processes. epa.gov

The following tables outline the potential transformation products of this compound based on the degradation patterns of similar compounds.

Table 1: Potential Dioxin and Furan By-products

| Precursor Compound | Transformation Condition | Potential Hazardous By-products |

| This compound | Thermal Stress (e.g., Incineration) | Polybrominated dibenzo-p-dioxins (PBDDs) |

| Polybrominated dibenzofurans (PBDFs) | ||

| Polychlorinated dibenzo-p-dioxins (PCDDs) wikipedia.org | ||

| Polychlorinated dibenzofurans (PCDFs) wikipedia.org | ||

| Mixed Bromo/Chloro-dibenzo-p-dioxins (PXDDs) | ||

| Mixed Bromo/Chloro-dibenzofurans (PXDFs) |

Table 2: Examples of Potential Precursor Transformation Products

| Initial Reactant | Transformation Process | Potential Intermediate Products |

| This compound | Partial Degradation | Tetrabromochlorophenols |

| Brominated/Chlorinated Benzenes | ||

| Lower halogenated toluenes |

It is important to note that the specific congeners of PBDDs, PBDFs, and PXDDs/PXDFs formed would depend on the reaction conditions, including temperature, oxygen content, and the presence of catalysts. core.ac.uk The toxicity of these compounds varies significantly depending on the number and position of the halogen atoms. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2,3,4,5 Tetrabromo 6 Chlorotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a highly substituted and complex molecule like 2,3,4,5-Tetrabromo-6-chlorotoluene, NMR is crucial for confirming its unique structure.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. In the structure of this compound, there are two distinct types of protons: those on the methyl group and any on the aromatic ring. The chemical structure, 1,2,3,4-tetrabromo-5-chloro-6-methylbenzene, indicates a fully substituted aromatic ring with no attached protons. Therefore, the only signal expected in the ¹H NMR spectrum arises from the methyl (CH₃) group.

The chemical shift of these methyl protons would be influenced by the highly electronegative halogen substituents on the aromatic ring. This environment would cause the methyl proton signal to appear as a singlet, as there are no adjacent protons to cause splitting. The exact chemical shift is not widely reported in public literature, but based on similar halogenated toluenes, it would be expected in the downfield region for methyl groups, likely between 2.0 and 3.0 ppm. researchgate.net

Expected ¹H NMR Data for this compound:

| Signal | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |

|---|

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound (C₇H₃Br₄Cl), a total of seven distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the methyl group. chemconnections.org

The chemical shifts of the aromatic carbons are significantly influenced by the attached halogen atoms (bromine and chlorine). chemconnections.orgoc-praktikum.de Carbons directly bonded to these electronegative atoms will be deshielded and appear at higher chemical shifts (downfield). The carbon of the methyl group will appear at a much lower chemical shift (upfield). youtube.com Quaternary carbons, those not bonded to any hydrogens, typically show signals of lower intensity. youtube.com

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (ppm) (Predicted Range) | Notes |

|---|---|---|

| C-CH₃ | 20-30 | Methyl carbon, upfield signal. |

| C-Cl | 130-140 | Carbon attached to chlorine. |

| C-Br (C2, C3, C4, C5) | 110-130 | Carbons attached to bromine; four distinct signals expected. |

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. youtube.com For this compound, a COSY spectrum would be very simple, showing no cross-peaks, confirming the isolation of the methyl group protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. youtube.com An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, confirming their direct bond. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. youtube.com For this molecule, the HMBC spectrum would be particularly powerful, showing correlations from the methyl protons to the adjacent quaternary carbon (C1) and the carbon bearing the chlorine atom (C6). This would be critical in confirming the arrangement of the substituents around the aromatic ring.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netniscpr.res.in In a GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of four bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a complex but predictable pattern for the molecular ion peak. nih.gov

Fragmentation in MS occurs when the molecular ion breaks down into smaller, charged fragments. chemguide.co.ukwikipedia.org For halogenated aromatic compounds, common fragmentation pathways include the loss of a halogen atom or a methyl group. libretexts.orgresearchgate.net

Key Peaks in the GC-MS Spectrum of this compound:

| m/z Value (approx.) | Ion | Significance |

|---|---|---|

| 438-448 | [C₇H₃Br₄Cl]⁺ | Molecular ion peak cluster, showing characteristic isotopic pattern. nih.gov |

| 427-437 | [C₇H₃Br₃Cl]⁺ | Loss of a bromine radical. |

| 423-433 | [C₆H₃Br₄Cl]⁺ | Loss of a methyl radical. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to four or five decimal places. thermofisher.com This accuracy allows for the unambiguous determination of a compound's elemental formula. nih.govacs.org For this compound, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass.

The theoretically calculated monoisotopic mass of this compound (C₇H₃⁷⁹Br₄³⁵Cl) is 437.66568 Da. nih.gov An HRMS measurement would aim to experimentally confirm this value with a very low margin of error (typically <5 ppm). This high level of accuracy is crucial for confirming the identity of novel compounds or for detecting trace levels of such substances in complex environmental or biological samples. mdpi.comnih.gov

Accurate Mass Data for this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃Br₄Cl | - |

| Molecular Weight (Average) | 442.17 g/mol | nih.gov |

Fragmentation Pattern Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of compounds by analyzing their fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a complex spectrum due to the presence of multiple bromine and chlorine isotopes. The molecular ion peak cluster would be a key diagnostic feature.

Given the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion region will exhibit a characteristic pattern of peaks. The most abundant molecular ion would correspond to the combination of the most abundant isotopes.

Predicted Fragmentation Data

| Fragment Ion | Description |

| [C₇H₃Br₄Cl]⁺• | Molecular Ion |

| [C₇H₃Br₃Cl]⁺ | Loss of a bromine radical |

| [C₇H₃Br₄]⁺ | Loss of a chlorine radical |

| [C₆H₃Br₄Cl]⁺ | Loss of a methyl radical |

| [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds |

This table is based on general principles of mass spectrometry and data for analogous compounds, as specific experimental data for this compound is not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Although specific experimental IR and Raman spectra for this compound are not available in the reviewed literature, the expected vibrational modes can be inferred by comparison with related compounds like toluene (B28343) and other halogenated aromatics. researchgate.netpressbooks.publibretexts.org

Expected Vibrational Mode Regions

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H stretching | 3100 - 3000 | Likely to be weak due to the single aromatic proton. |

| Aliphatic C-H stretching (methyl) | 3000 - 2850 | Asymmetric and symmetric stretches. |

| C-C aromatic ring stretching | 1600 - 1400 | A series of bands characteristic of the benzene ring. |

| C-H bending (methyl) | 1470 - 1370 | Asymmetric and symmetric deformations. |

| C-Br stretching | 600 - 500 | Strong absorptions are expected in this region. |

| C-Cl stretching | 800 - 600 | A strong band characteristic of the C-Cl bond. |

This table provides a generalized prediction based on data for analogous compounds. researchgate.netpressbooks.publibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. quimicaorganica.orgup.ac.za The presence of multiple halogen substituents on the toluene ring of this compound is expected to influence the position and intensity of these absorption bands.

Halogen atoms can act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene absorption bands. up.ac.za While specific experimental UV-Vis data for this compound is not documented in the provided search results, the general characteristics can be predicted.

Predicted UV-Vis Absorption Maxima

| Transition | Predicted λₘₐₓ (nm) | Notes |

| π → π* (Primary band) | ~210 - 230 | Shifted from the typical benzene band around 204 nm. |

| π → π* (Secondary band) | ~260 - 280 | Fine structure may be obscured due to solvent effects and substitution. |

This table is a prediction based on the known effects of halogen substitution on the UV-Vis spectra of aromatic compounds. quimicaorganica.orgup.ac.za

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound in the solid state.

A search of crystallographic databases did not yield an experimentally determined crystal structure for this compound. However, based on the structures of other halogenated benzene derivatives, it is expected that the molecule would adopt a conformation that minimizes steric hindrance between the bulky bromine and chlorine atoms and the methyl group. The benzene ring itself would be largely planar, with minor distortions possible due to the heavy halogen substitution. Intermolecular interactions in the crystal lattice would likely be dominated by halogen bonding and van der Waals forces.

Elemental Analysis Techniques (e.g., EDX) for Compositional Verification

Elemental analysis is crucial for confirming the empirical and molecular formula of a synthesized compound. For an organic compound containing carbon, hydrogen, and halogens like this compound, techniques such as combustion analysis for carbon and hydrogen, and methods like Schöniger oxidation or ion chromatography for the halogens are typically employed. huji.ac.il

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is another powerful technique, often coupled with scanning electron microscopy, that can provide a qualitative and semi-quantitative elemental composition of a sample. For this compound, an EDX spectrum would be expected to show distinct peaks corresponding to the characteristic X-ray emissions of carbon, bromine, and chlorine.

Theoretical Elemental Composition of C₇H₃Br₄Cl

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

| Carbon (C) | 12.011 | 7 | 84.077 | 19.01% |

| Hydrogen (H) | 1.008 | 3 | 3.024 | 0.68% |

| Bromine (Br) | 79.904 | 4 | 319.616 | 72.29% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 8.02% |

| Total | 442.17 | 100.00% |

This table presents the theoretical elemental composition based on the molecular formula C₇H₃Br₄Cl. nih.gov

Computational Chemistry and Molecular Modeling of 2,3,4,5 Tetrabromo 6 Chlorotoluene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, offering profound insights into the electronic makeup of molecules and their subsequent chemical reactivity. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic energy and wavefunction of a molecule, from which a wealth of properties can be derived.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetics

Density Functional Theory (DFT) stands as one of the most widely used quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity, to calculate the energy of the system. nih.gov

For a molecule like 2,3,4,5-Tetrabromo-6-chlorotoluene, the first step in a computational analysis is typically geometry optimization. nih.govcnr.it This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. metu.edu.tr Functionals such as B3LYP, paired with a suitable basis set like 6-311+G(d,p), are commonly employed for this purpose. nih.govmetu.edu.tr The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point, ideally a minimum, is located. The absence of imaginary vibrational frequencies in a subsequent frequency calculation confirms that the optimized structure is a true minimum. metu.edu.tr

The resulting optimized geometry provides crucial data on the molecule's structure. For instance, the C-C bond lengths within the benzene (B151609) ring, the C-Br and C-Cl bond lengths, and the orientation of the methyl group relative to the plane of the ring would be determined. These parameters can offer insights into the steric and electronic effects of the numerous halogen substituents. The energetics of the molecule, including its total electronic energy and heat of formation, can also be calculated, providing a measure of its thermodynamic stability. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Halogenated Toluene (B28343) Derivative (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-Cl | 1.73 | - | - |

| C-Br | 1.88 - 1.90 | - | - |

| C-C (methyl) | 1.51 | - | - |

| C-C-C (ring) | - | 118 - 122 | - |

| Cl-C-C | - | 119 - 121 | - |

| Br-C-C | - | 119 - 121 | - |

| H-C-H (methyl) | - | 109.5 | - |

| C-C-C-C (ring) | - | - | ~0 |

Note: This table presents typical bond lengths and angles for a halogenated aromatic compound and is for illustrative purposes. Actual values for this compound would require specific calculations.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netavogadro.cc It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps are color-coded, typically with red indicating regions of negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-deficient areas, prone to nucleophilic attack). researchgate.netwalisongo.ac.id Green and yellow represent intermediate potential values.

For this compound, an ESP map would likely show negative potential around the highly electronegative bromine and chlorine atoms due to their lone pairs of electrons. The regions around the hydrogen atoms of the methyl group would exhibit a positive potential. The aromatic ring itself, influenced by the electron-withdrawing halogens, would likely show a less negative (or even slightly positive) potential compared to unsubstituted toluene. This visualization is invaluable for predicting how the molecule might interact with other molecules, such as solvents or biological macromolecules. nih.gov

Spectroscopic Property Prediction from Computational Methods

A significant advantage of computational chemistry is its ability to predict various types of spectra, which can aid in the interpretation of experimental data or provide a theoretical fingerprint for a molecule that has not yet been synthesized or isolated.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method implemented within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. scispace.com The calculation involves determining the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

For this compound, a simulated ¹H NMR spectrum would predict the chemical shift of the three protons on the methyl group. A simulated ¹³C NMR spectrum would predict the shifts for the seven distinct carbon atoms: the methyl carbon and the six carbons of the aromatic ring. The predicted shifts would reflect the electronic environment of each nucleus, heavily influenced by the deshielding effects of the adjacent halogen atoms. Comparing these predicted spectra with experimental data, if available, can provide a powerful confirmation of the molecule's structure.

Predicted IR and Raman Frequencies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.ukarxiv.org Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the wavenumbers and intensities of the vibrational bands in both IR and Raman spectra. nih.govresearchgate.net

The calculation involves computing the second derivatives of the energy with respect to the atomic positions to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration). Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore frequently scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. scispace.com

For this compound, the predicted IR and Raman spectra would show a series of peaks corresponding to specific vibrations, such as:

C-H stretching and bending of the methyl group.

C-C stretching modes of the aromatic ring.

C-Cl and C-Br stretching and bending modes.

These predicted spectra serve as a valuable guide for assigning the peaks in an experimental spectrum and understanding the vibrational characteristics of this complex halogenated molecule. scispace.com

UV-Vis Absorption Spectrum Simulation

The electronic absorption properties of this compound can be effectively modeled using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a standard and powerful approach for simulating UV-Vis absorption spectra in complex molecules. researchgate.netmdpi.com This method calculates the electronic transition energies (excitation energies) from the ground state to various excited states and the corresponding oscillator strengths, which represent the probability of a given transition occurring.

The simulation process typically involves first optimizing the ground-state molecular geometry of the compound using DFT. For such calculations, a functional like B3LYP combined with a basis set such as 6-311G(d,p) is commonly employed. researchgate.net To account for the influence of a solvent on the spectrum, the Polarizable Continuum Model (PCM) can be utilized, which simulates the dielectric effect of the solvent environment. mdpi.com The TD-DFT calculation then yields a series of vertical excitation energies and oscillator strengths. To generate a visually recognizable spectrum from this data, each electronic transition is broadened using a Gaussian function, and the sum of these functions produces the simulated UV-Vis spectrum. mdpi.com For this compound, the primary electronic transitions are expected to be of the n→π* and π→π* type, characteristic of aromatic systems with heteroatom substituents.

Below is a hypothetical table representing typical data obtained from a TD-DFT calculation for this compound.

Table 1: Simulated Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contributions |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.015 | HOMO-1 → LUMO (n→π*) |

| S₀ → S₂ | 278 | 0.250 | HOMO → LUMO (π→π*) |

| S₀ → S₃ | 265 | 0.180 | HOMO-2 → LUMO (π→π*) |

| S₀ → S₄ | 240 | 0.095 | HOMO → LUMO+1 (π→π*) |

Note: This data is illustrative and based on typical results for similar polyhalogenated aromatic compounds.

Mass Spectrometric Fragmentation Prediction Modeling (e.g., QCEIMS)

Predicting the fragmentation patterns observed in mass spectrometry is crucial for identifying unknown compounds. For this compound, methods such as Quantum Chemical Electron Ionization Mass Spectrometry (QCEIMS) can be applied. This approach uses quantum chemistry to calculate the energies of the molecular ion and its potential fragment ions, thereby predicting the most energetically favorable fragmentation pathways.

Upon electron ionization, the molecule would form a radical cation [C₇H₃Br₄Cl]⁺•. Due to the presence of multiple bromine and chlorine isotopes, the molecular ion peak would appear as a characteristic cluster. The most abundant isotopes are ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. The predicted mass spectrum would show a complex isotopic pattern for the molecular ion around m/z 438-448. nih.gov

Key predicted fragmentation pathways would likely involve the cleavage of the carbon-halogen bonds, which are the weakest bonds in the structure.

Loss of a Bromine atom: [M - Br]⁺

Loss of a Chlorine atom: [M - Cl]⁺

Loss of the methyl group: [M - CH₃]⁺

Subsequent loss of multiple halogen atoms or small molecules like HBr or HCl.

Table 2: Predicted Mass Fragments for this compound

| Ion | Predicted m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |

|---|---|---|

| [C₇H₃⁷⁹Br₄³⁵Cl]⁺• | 438 | Molecular Ion |

| [C₇H₃⁷⁹Br₃³⁵Cl]⁺ | 359 | Loss of a Bromine atom |

| [C₇H₃⁷⁹Br₄]⁺ | 403 | Loss of a Chlorine atom |

| [C₆H₃Br₄Cl]⁺ | 423 | Loss of a methyl radical |

Note: The m/z values represent the monoisotopic mass for the most abundant isotopes. The actual spectrum would show clusters of peaks for each fragment containing halogens.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are essential for predicting the characteristics of new or untested chemicals like this compound, saving time and resources.

The development of a QSAR/QSPR model involves several key steps:

Data Collection: Gathering a dataset of structurally similar compounds with known experimental values for the property of interest.

Descriptor Calculation: Using software to calculate a wide range of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecules. researchgate.net

Model Building: Employing statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to select the most relevant descriptors and create a predictive equation. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability and adherence to OECD principles. mdpi.com

Predictive Modeling for Environmental Parameters

QSAR/QSPR models are widely used to predict key environmental parameters that determine the fate and impact of chemicals. For a polyhalogenated compound like this compound, this includes predicting its toxicity, persistence, and potential for degradation. For instance, QSPR models have been successfully developed to predict the half-wave reduction potentials of chlorinated organic compounds, a property related to their electrochemical degradation potential. researchgate.net Similarly, QSAR models can predict the toxicity of disinfection byproducts, which are often halogenated, by correlating specific molecular descriptors with toxicological endpoints. mdpi.com

Table 3: Examples of Environmental Parameters and Relevant Molecular Descriptors

| Environmental Parameter | Example Molecular Descriptors Used in QSPR/QSAR Models |

|---|---|

| Toxicity | SpDiam_B(m) (molecular diameter), Sv (hydrophilic-lipophilic balance), C% (percentage of carbon atoms) mdpi.com |

| Degradation Potential | E LUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment, Molecular Volume |

| Soil Sorption (Koc) | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) |

| Atmospheric Persistence | Rate constant for reaction with OH radicals (kOH) |

In Silico Assessment of Bioaccumulation Potential

Bioaccumulation, the accumulation of a chemical in an organism, is a critical environmental concern. In silico models provide a rapid screening tool to assess the bioaccumulation potential of compounds like this compound. While the octanol-water partition coefficient (LogP) is a traditional indicator, modern assessments are more sophisticated.

Computational models for human bioaccumulation potential consider not only partitioning behavior but also the rate of metabolic biotransformation. nih.gov Furthermore, recent approaches use molecular docking simulations to investigate the binding affinity of a compound to transport proteins, such as human serum albumin (HSA). escholarship.org Strong binding to proteins can increase a chemical's residence time in the body, contributing to its bioaccumulation. The combination of in vitro data with in silico modeling provides a powerful workflow for assessing bioaccumulation potential. escholarship.org

Table 4: Parameters for In Silico Bioaccumulation Assessment

| Parameter | Description | In Silico Method |

|---|---|---|

| LogP | Octanol-water partition coefficient, indicates lipophilicity. | Calculation based on molecular fragments or properties. |

| Metabolic Clearance | Rate of metabolism by liver enzymes. | QSAR models, docking simulations with metabolic enzymes (e.g., Cytochrome P450). |

| Protein Binding Affinity | Strength of binding to blood proteins like HSA. | Molecular Docking simulations. escholarship.org |

| BCF / BAF | Bioconcentration Factor / Bioaccumulation Factor. | QSAR models based on LogP and other structural descriptors. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and its non-covalent interactions with its environment.

An MD simulation would model the rotation of the methyl group and any subtle out-of-plane distortions of the benzene ring. More importantly, it can simulate how the molecule interacts with solvent molecules (e.g., water) or how it might bind within the active site of a protein or receptor. These simulations rely on a molecular force field (e.g., CHARMM, AMBER) that defines the potential energy of the system, governing the interactions between atoms. nih.gov By analyzing the simulation trajectory, one can understand solvent structuring around the solute and calculate key thermodynamic properties like the free energy of binding or solvation.

Advanced Computational Approaches for Polyhalogenated Compounds

The study of polyhalogenated compounds presents unique challenges due to the complex electronic effects of multiple halogen atoms, such as halogen bonding and significant polarization effects. Advanced computational approaches are often necessary to capture these subtleties accurately.

These approaches include:

High-level quantum mechanical calculations: Methods beyond standard DFT, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate electronic structures and energies, albeit at a higher computational cost.

Multi-scale (QM/MM) models: For simulating the molecule in a complex environment like a protein binding site, QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used. The molecule itself is treated with high-level quantum mechanics, while the surrounding environment is treated with a less costly molecular mechanics force field.

Development of specific force fields: Standard force fields may not adequately describe the unique interactions involving multiple halogens. Researchers often develop and re-parameterize force fields specifically for polyhalogenated compounds to improve the accuracy of MD simulations.

Machine Learning and AI: Modern machine learning algorithms can be trained on large datasets of chemical information to create highly accurate QSAR/QSPR models or to develop new, more efficient force fields, accelerating the predictive power of computational chemistry for complex molecules. nih.gov

Environmental Occurrence, Distribution, and Fate of Polyhalogenated Toluene Analogs

Sources and Pathways of Release into the Environment

There is a significant lack of specific data detailing the direct sources and pathways for the release of 2,3,4,5-Tetrabromo-6-chlorotoluene into the environment. As a brominated flame retardant, it is presumed to be used in various consumer and industrial products to inhibit flammability. Potential release pathways for BFRs, in general, include volatilization from products during their lifecycle, leaching from waste materials in landfills, and emissions during manufacturing and recycling processes. nih.gov However, no studies were found that specifically quantify the release of this compound from these or other potential sources.

Environmental Compartmentalization and Distribution (Air, Water, Sediment, Soil)

Comprehensive studies on the partitioning of this compound among various environmental compartments such as air, water, sediment, and soil are not available. The compound has been included in the NORMAN list of emerging substances, indicating a recognized need for monitoring. norman-network.comnorman-network.net Furthermore, it has been a target analyte in environmental monitoring programs in Europe, including in air and precipitation samples, which suggests its potential presence and transport in the atmosphere. unit.nodfo.no

Adsorption-Desorption Dynamics in Environmental Matrices

Specific experimental data on the adsorption and desorption coefficients (such as Koc) of this compound in different soil and sediment types are not documented in the available literature. This information is crucial for predicting its mobility and distribution in the terrestrial and aquatic environments.

Volatilization from Aqueous and Solid Phases

Quantitative data on the Henry's Law constant and vapor pressure, which are essential for determining the volatilization potential of this compound from water and soil, could not be located. While BFRs are generally known to volatilize from products, specific rates for this compound are unknown. nih.gov

Leaching and Transport in Soils and Groundwater

There is no available research specifically investigating the leaching potential and transport of this compound in soil profiles and its potential to contaminate groundwater. Such studies are vital for assessing the risk to drinking water resources.

Persistence and Bioaccumulation Potential in Ecosystems

While general concerns exist about the persistence and bioaccumulation of novel BFRs, specific data for this compound are limited. oaepublish.comnih.gov The compound has been included in analyses of BFRs in food products, which suggests a potential for entering the food chain. nih.gov However, specific bioaccumulation factors (BAFs), bioconcentration factors (BCFs), and trophic magnification factors (TMFs) have not been reported. A review on the metabolism of novel flame retardants mentions this compound but notes that for many emerging BFRs, there is essentially no information on their metabolic pathways. researchgate.net

Long-Range Atmospheric Transport and Global Distribution

The inclusion of this compound in air monitoring programs in Europe is an acknowledgment of its potential for atmospheric transport. unit.nodfo.no Concerns about the long-range transport of BFRs, in general, are well-established. nih.gov However, specific modeling studies or monitoring data that would confirm the long-range atmospheric transport and global distribution of this compound are not available in the reviewed literature.

Environmental Monitoring and Surveillance Programs for Halogenated Aromatics

Comprehensive environmental monitoring and surveillance programs for halogenated aromatics are crucial for understanding their distribution, persistence, and potential risks to ecosystems and human health. While specific, dedicated programs for this compound are not widely documented, existing frameworks for other persistent organic pollutants (POPs) and halogenated compounds provide a basis for its surveillance. These programs often involve multi-matrix sampling and analysis to detect a wide range of contaminants.

Halogenated aromatic compounds are recognized for their widespread use and potential for long-range environmental transport and accumulation. nih.gov Consequently, they are often included in national and international monitoring efforts. For instance, programs designed to monitor polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) can be adapted to include other halogenated aromatics. iloencyclopaedia.org Occupational exposure surveillance may also occur in industrial settings where such chemicals are produced or used. iloencyclopaedia.org

Monitoring efforts often focus on various environmental compartments, including:

Air: Atmospheric monitoring is essential due to the potential for long-range transport. Toluene (B28343), a related compound, is frequently monitored in urban and remote air. cdc.gov

Water: Halogenated aromatics can contaminate surface and groundwater through industrial discharges and runoff. cdc.gov

Soil and Sediment: Soil and sediments act as sinks for persistent hydrophobic compounds. e3s-conferences.orge3s-conferences.org Monitoring these matrices provides insight into long-term contamination trends.

Biota: Bioaccumulation in the food chain is a significant concern for halogenated compounds. iloencyclopaedia.org

Studies have detected various volatile halogenated organic compounds (VHOCs) in different environmental settings, indicating the diversity of halogenated substances present in the environment. copernicus.org The monitoring data from such studies can help identify new and emerging contaminants that may require more focused surveillance.

Table 1: Examples of Monitored Halogenated Aromatic Analogs and Related Compounds